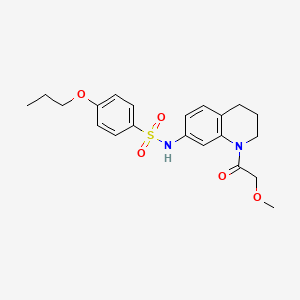![molecular formula C24H22N2O3S B2668126 N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-71-3](/img/structure/B2668126.png)
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenyl group, an indole moiety, and a sulfanyl group attached to an acetamide backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with 2,4-dimethoxyphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under reflux conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Phenolic derivatives or other substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide: shares similarities with other indole-based acetamides and sulfanyl derivatives.
This compound: can be compared to compounds like N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)thio]acetamide and N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)selanyl]acetamide.
Uniqueness
- The unique combination of the indole moiety, sulfanyl group, and acetamide backbone in this compound provides distinct chemical and biological properties.
- Its structural features allow for diverse chemical modifications and potential applications in various fields.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-28-17-12-13-20(21(14-17)29-2)25-22(27)15-30-24-18-10-6-7-11-19(18)26-23(24)16-8-4-3-5-9-16/h3-14,26H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCUWWZSUJSQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2668045.png)


![ethyl N-{[(2-furylmethyl)amino]carbothioyl}carbamate](/img/structure/B2668048.png)


![1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2668054.png)

![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2668059.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2668061.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2668062.png)

![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2668065.png)
